BenchChemオンラインストアへようこそ!

Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate

Physicochemical profiling Drug-likeness Medicinal chemistry SAR

Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 1217634-00-8) is a stereochemically defined, non-proteinogenic pyrrolidine derivative belonging to the (2S,4S)-4-aryloxy-pyrrolidine-2-carboxylate methyl ester class. Its molecular formula is C19H21NO4 with a molecular weight of 327.37 g/mol.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 1217634-00-8
Cat. No. B3091277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate
CAS1217634-00-8
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H21NO4/c1-22-19(21)18-11-17(12-20-18)24-16-9-7-15(8-10-16)23-13-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1
InChIKeyRZVGUEIWAOZIDM-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 1217634-00-8): Chiral Pyrrolidine Intermediate with Extended 4-(Benzyloxy)phenoxy Architecture


Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 1217634-00-8) is a stereochemically defined, non-proteinogenic pyrrolidine derivative belonging to the (2S,4S)-4-aryloxy-pyrrolidine-2-carboxylate methyl ester class. Its molecular formula is C19H21NO4 with a molecular weight of 327.37 g/mol [1]. The compound features a cis-(2S,4S) pyrrolidine core bearing a methyl carboxylate at C-2 and an extended 4-(benzyloxy)phenoxy substituent at C-4, distinguishing it from simpler 4-phenoxy or 4-alkylphenoxy analogs . It is supplied as a research-grade intermediate with a specified purity of ≥95% and is cataloged within the Santa Cruz Biotechnology (2S,4S)-4-aryloxy-pyrrolidine-2-carboxylate series (sc-328113 through sc-328120) at a uniform price point of $294.00 per 500 mg .

Why Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate Cannot Be Interchanged with Simpler 4-Phenoxy or 4-Alkylphenoxy Pyrrolidine Analogs


Within the (2S,4S)-4-aryloxy-pyrrolidine-2-carboxylate methyl ester series, the 4-substituent on the phenoxy ring fundamentally alters the compound's physicochemical profile and potential binding interactions. The target compound carries a 4-(benzyloxy)phenoxy group—an extended aromatic system with a benzyl ether linkage—whereas close analogs in the same Santa Cruz Biotechnology series bear simpler substituents such as 4-phenoxy (sc-328120, lacking any para-substitution), 4-(tert-butyl)phenoxy (sc-328116, purely hydrophobic alkyl), or 4-(trifluoromethyl)phenoxy (sc-328119, strongly electron-withdrawing) . These substituent differences produce distinct LogP, topological polar surface area (TPSA), hydrogen-bond acceptor count, and rotatable bond profiles that govern solubility, permeability, and target engagement [1]. Furthermore, the benzyl ether oxygen in the target compound introduces an additional hydrogen-bond acceptor site absent in alkyl-substituted analogs, and the benzyl group can engage in π–π stacking interactions unavailable to saturated substituents. In the broader 4-phenoxypyrrolidine chemical space, published SAR studies on BACE-1 inhibitors and dual COX-2/LTA4H inhibitors have demonstrated that para-substitution on the phenoxy ring profoundly modulates target potency and selectivity [2][3]. Consequently, substituting a simpler 4-aryloxy-pyrrolidine analog for the target compound without verification would introduce uncontrolled variables in any structure–activity investigation.

Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Profile Differentiation: Extended 4-(Benzyloxy)phenoxy Substituent vs. Unsubstituted 4-Phenoxy Analog

The target compound (CAS 1217634-00-8) bears a 4-(benzyloxy)phenoxy substituent at the pyrrolidine C-4 position, whereas the simplest comparator—Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate (free base CAS 157187-62-7, HCl salt CAS 93967-76-1)—carries an unsubstituted phenoxy group. The benzyloxy extension adds a phenyl ring (C6H5), a methylene linker, and an ether oxygen, increasing molecular weight from 221.25 g/mol (free base) to 327.37 g/mol [1]. This structural expansion is reflected in the computed physicochemical properties: the target compound has a higher XLogP3-AA (3.1), greater topological polar surface area (56.8 Ų), 5 hydrogen-bond acceptors (vs. 4 for the 4-phenoxy analog), and 7 rotatable bonds (vs. 4) [2]. The additional benzyl ether oxygen and phenyl ring alter both lipophilicity and hydrogen-bonding capacity, which directly impact membrane permeability, solubility, and potential off-target binding profiles relative to the unsubstituted phenoxy analog .

Physicochemical profiling Drug-likeness Medicinal chemistry SAR

Stereochemical Integrity: (2S,4S) Configuration vs. (2S,4R) Diastereomer Defines Spatial Presentation of the 4-Aryloxy Substituent

The target compound possesses a cis-(2S,4S) configuration, confirmed by its InChIKey (RZVGUEIWAOZIDM-ROUUACIJSA-N) specifying two defined atom stereocenters with zero undefined stereocenters [1]. The (2S,4S) diastereomer orients the C-4 aryloxy substituent in a cis relationship to the C-2 carboxylate ester. By contrast, the (2S,4R)-methyl 4-(benzyloxy)pyrrolidine-2-carboxylate (CAS 113490-76-9) is the corresponding trans-diastereomer, derived from trans-4-hydroxy-L-proline . The (2S,4R) diastereomer presents the 4-substituent on the opposite face of the pyrrolidine ring, resulting in a fundamentally different spatial vector for the aryloxy group. This stereochemical divergence is critical because published studies on (2S,4S)-benzylproline α2δ ligands have demonstrated that the cis-(2S,4S) configuration confers improved pharmacokinetic profiles over the corresponding (4S)-phenoxyproline derivatives [2], and related 4-phenoxypyrrolidine scaffolds show that stereochemistry at C-4 directly modulates potency at targets including factor XIa and α1-adrenoceptors [3].

Stereochemistry Chiral resolution Diastereomer differentiation

Free Amine vs. N-Boc-Protected Analog: Synthetic Versatility for Downstream Derivatization

The target compound (CAS 1217634-00-8) is supplied as the free secondary amine (pyrrolidine NH), whereas a closely related analog—(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS 1354487-22-1)—bears an N-Boc protecting group and a free carboxylic acid at C-2 . The free amine status of the target compound eliminates the need for a deprotection step (e.g., TFA-mediated Boc removal) prior to N-functionalization via amide coupling, reductive amination, or sulfonylation. In contrast, the N-Boc analog requires acidic deprotection before further derivatization, adding a synthetic step with associated yield loss and potential epimerization risk. Additionally, the target compound's methyl ester at C-2 offers orthogonal protection relative to the Boc-protected analog's free carboxylic acid, enabling divergent synthetic strategies: the methyl ester can be hydrolyzed under basic conditions to yield the free acid, or reduced to the primary alcohol for alternative coupling chemistries . The (2S,4S)-4-aryloxy-pyrrolidine scaffold is noted as 'particularly valuable in medicinal chemistry for constructing constrained proline analogs or as a precursor for protease inhibitors' [1].

Synthetic intermediate Peptidomimetic Solid-phase synthesis

Pharmacophore Context: Benzyloxy-Phenoxy Motif in Validated Bioactive Pyrrolidine Scaffolds

The 4-(benzyloxy)phenoxy motif present in the target compound is structurally related to the 4-phenoxyphenoxy pharmacophore found in validated bioactive pyrrolidine derivatives. The known LTA4H inhibitor 1-(2-(4-phenoxyphenoxy)ethyl)pyrrolidine served as a starting point for dual COX-2/LTA4H inhibitor design; introduction of electron-withdrawing groups (NO2, CF3) on the terminal phenyl ring converted this single-target LTA4H inhibitor into a dual-target agent with IC50 values in the micromolar to submicromolar range in both enzyme and human whole blood assays [1]. Additionally, 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine—a structural analog bearing a benzyl group directly on the phenoxy ring—exhibits an IC50 of 26 nM against recombinant human LTA4 hydrolase [2]. The target compound's 4-(benzyloxy)phenoxy substituent represents a distinct electronic and steric variant within this pharmacophore space: the benzyl ether oxygen introduces an electron-donating resonance effect not present in the 4-benzyl or 4-phenoxy analogs, and the extended aromatic system offers unique π-stacking potential [3]. This structural positioning between the simple 4-phenoxy and the highly optimized dual-target scaffolds makes the target compound a strategic intermediate for exploring novel SAR around the phenoxy-pyrrolidine pharmacophore.

LTA4H inhibitor COX-2 dual inhibitor Pharmacophore design

Commercial Availability: Uniform Pricing Within a Structurally Diverse (2S,4S)-4-Aryloxy-Pyrrolidine Series Enables Controlled Comparative Studies

The target compound (sc-328114) is part of an eight-member series (sc-328113 through sc-328120) offered by Santa Cruz Biotechnology, all sharing the identical (2S,4S)-4-aryloxy-pyrrolidine-2-carboxylate methyl ester core but differing exclusively in the para-substituent on the phenoxy ring. All eight compounds are priced identically at $294.00 per 500 mg . This series includes: 4-(2-methoxyethyl)phenoxy (sc-328113), 4-(benzyloxy)phenoxy (sc-328114, target), 4-(sec-butyl)phenoxy (sc-328115), 4-(tert-butyl)phenoxy (sc-328116), 4-(tert-pentyl)phenoxy (sc-328117), 4-(trifluoromethoxy)phenoxy (sc-328118), 4-(trifluoromethyl)phenoxy (sc-328119), and unsubstituted 4-phenoxy hydrochloride (sc-328120) . The uniform pricing eliminates cost as a confounding variable when designing comparative SAR studies. The target compound is also available from AKSci (Cat. 1262AD, 95% purity) and Matrix Scientific (Cat. 023666) , providing multi-vendor sourcing flexibility.

Chemical procurement SAR library Research tool compound

Recommended Procurement and Application Scenarios for Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate (CAS 1217634-00-8)


Structure–Activity Relationship (SAR) Studies on 4-Aryloxy-Pyrrolidine Pharmacophores

The target compound serves as the benzyloxy-phenoxy member of the Santa Cruz (2S,4S)-4-aryloxy-pyrrolidine-2-carboxylate series (sc-328113–sc-328120), enabling systematic SAR interrogation of para-substituent effects on the phenoxy ring . Its extended 4-(benzyloxy)phenoxy group introduces a benzyl ether oxygen—an additional H-bond acceptor—and an aromatic ring capable of π–π stacking, features absent in the simpler 4-phenoxy (sc-328120) and 4-alkylphenoxy (sc-328115–sc-328117) analogs [1]. Researchers investigating phenoxy-pyrrolidine-based targets such as LTA4 hydrolase, COX-2, BACE-1, or factor XIa can use this compound to probe whether the benzyloxy extension enhances target affinity or alters selectivity relative to the established 4-phenoxyphenoxy pharmacophore [2][3].

Synthesis of Constrained Proline Analogs and Peptidomimetic Building Blocks

The free secondary amine and methyl ester functionalities of the target compound make it directly amenable to N-functionalization via amide coupling, sulfonylation, or reductive amination without requiring a preliminary Boc-deprotection step. This synthetic efficiency advantage over the N-Boc-protected analog (CAS 1354487-22-1) is particularly valuable in peptide and peptidomimetic chemistry, where the (2S,4S)-4-aryloxy-pyrrolidine scaffold serves as a conformationally constrained proline surrogate . The methyl ester can be selectively hydrolyzed (LiOH, THF/H2O) to the free carboxylic acid for solid-phase peptide synthesis, or reduced (LiBH4) to the primary alcohol for alternative conjugation strategies. The crystalline nature and well-defined stereochemistry (2 defined stereocenters, 0 undefined) of this compound support reproducible results in multi-step syntheses [1].

Protease Inhibitor Lead Discovery and Fragment-Based Screening

The (2S,4S)-4-aryloxy-pyrrolidine scaffold, including specifically the Boc-protected analog of this compound, has been described as 'a precursor for protease inhibitors' . The target compound's 4-(benzyloxy)phenoxy group provides an extended hydrophobic surface that could productively engage the S' pockets of serine proteases (e.g., HCV NS3/4A, factor XIa) or aspartyl proteases (e.g., BACE-1), analogous to how 4-phenoxypyrrolidine-based inhibitors occupy the S1–S3 subsites of BACE-1 [1]. The compound can serve as a starting scaffold for fragment growth or as a reference tool in biochemical screens seeking to identify novel protease inhibitors with non-peptidic warheads.

Controlled Comparative Pharmacology Using a Structurally Defined Analog Series

Because all eight compounds in the sc-328113–sc-328120 series share the identical (2S,4S) stereochemistry and pyrrolidine-2-carboxylate methyl ester core while differing only in the para-phenoxy substituent, the series constitutes a pre-assembled, cost-controlled SAR library ($294.00 per 500 mg for each member) . Researchers can procure the full series or a rationally selected subset (e.g., target compound alongside the electron-withdrawing CF3 and OCF3 analogs, the electron-donating alkyl analogs, and the unsubstituted parent) to conduct head-to-head comparisons in binding assays, cellular efficacy models, or physicochemical profiling studies. This eliminates the confounding variables of different stereochemistry, protection status, or scaffold architecture that would arise from comparing compounds sourced from disparate chemical series [1].

Quote Request

Request a Quote for Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.